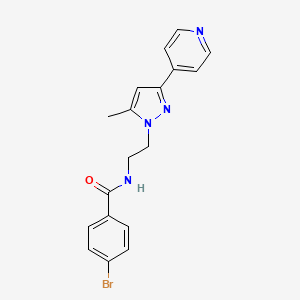

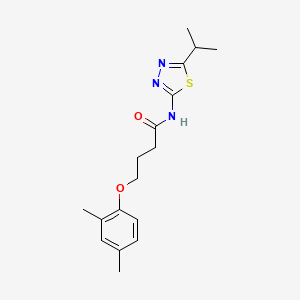

![molecular formula C10H16N4O2 B3004050 4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide CAS No. 870693-00-8](/img/structure/B3004050.png)

4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure that includes a quaternary carbon atom that is a part of two rings simultaneously. These compounds are of significant interest in medicinal chemistry due to their complex structure and potential biological activity.

Synthesis Analysis

Spirocyclic compounds can be synthesized through various methods. For instance, the synthesis of related spirocyclic compounds such as 3-cyano-4-methyl-8-(2-ethoxyethyl)-1-oxa-8-azaspiro[4.5]deca-3-ene has been achieved through the reaction of acylated piperidine with acrylonitrile at room temperature in the presence of an alkali catalyst, followed by hydrolysis to yield the corresponding carboxylic acids . This method involves an aldol condensation followed by cyanoethylation. Similarly, the synthesis of N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione activated α-amino acids has been described using a two-step procedure involving the esterification of carboxylic acid groups of N-protected amino acids, followed by condensation with other amino acids to form dipeptides . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro junction, where two cyclic systems are joined at a single atom. The molecular structure of related compounds, such as the heterospirocyclic N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine, has been determined by X-ray crystallography . These structural analyses are crucial for understanding the conformation and stereochemistry of the spirocyclic compounds, which are important factors in their chemical reactivity and biological activity.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For example, the reaction of heterospirocyclic 2H-azirin-3-amines with thiobenzoic and benzoic acid has been shown to yield racemic benzamides and diastereoisomeric mixtures of N-benzoyl dipeptides . These reactions demonstrate the reactivity of the spirocyclic amine group and its utility in peptide synthesis. The ability to form dipeptides and tetrapeptides from these reactions indicates the potential of spirocyclic compounds in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their unique molecular structure. The presence of the spiro junction can affect the compound's solubility, melting point, and stability. The reactivity of the functional groups attached to the spirocyclic core, such as amino, hydroxy, and carboxy groups, also plays a significant role in determining the compound's chemical properties. These properties are essential for the application of spirocyclic compounds in medicinal chemistry and drug design.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 4-Amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide is involved in the electrophilic amination of C-H-acidic compounds, contributing to the formation of various nitrogen-containing heterocycles, which are fundamental in medicinal chemistry and materials science (Andreae et al., 1992).

- This compound has been used in the hydrolysis and acylation of imino groups in its isomers, demonstrating its potential in synthesizing diverse organic compounds with varied functional groups (Belikov et al., 2013).

Applications in Peptide Synthesis

- It plays a significant role in the synthesis of dipeptides, where it is used as an activator for α-amino acids, enabling the formation of dipeptides in a simple two-step procedure. This process is vital for the production of various peptides used in pharmaceuticals and biotechnology (Nowshuddin & Reddy, 2011).

Propriétés

IUPAC Name |

4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-14-9(15)6(8(12)13-16)7(11)10(14)4-2-3-5-10/h16H,2-5,11H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRJYQYPAUETRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C12CCCC2)N)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(=C(C12CCCC2)N)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

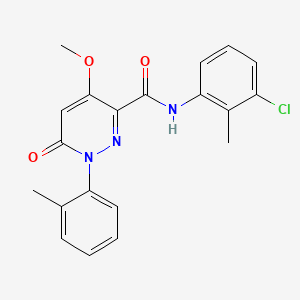

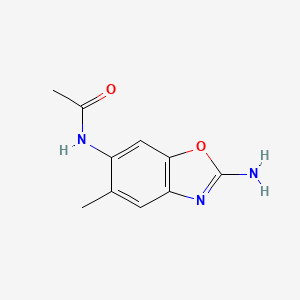

![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3003968.png)

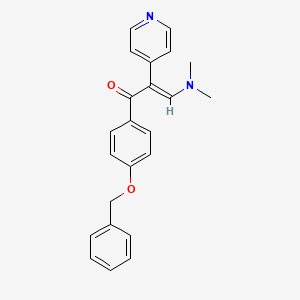

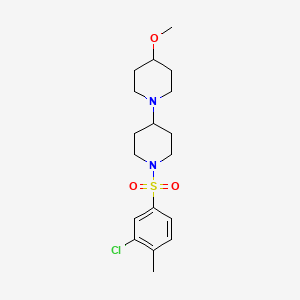

![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)

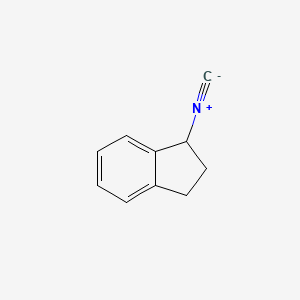

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3003975.png)

![1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone](/img/structure/B3003977.png)

![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)

![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)

![2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid](/img/structure/B3003980.png)